2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl
CAS No.:
Cat. No.: VC13660663
Molecular Formula: C16H18ClNO3
Molecular Weight: 307.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H18ClNO3 |
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Molecular Weight | 307.77 g/mol |
IUPAC Name | 2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone;hydrochloride |
Standard InChI | InChI=1S/C16H17NO3.ClH/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12;/h2-9H,10-11,17H2,1H3;1H |
Standard InChI Key | IAJKEWWQTFAKCE-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)CN)OCC2=CC=CC=C2.Cl |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)CN)OCC2=CC=CC=C2.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound’s structure includes:
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Acetophenone core: A ketone group connected to a benzene ring.
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Amino group (-NH₂): Positioned at the 2nd carbon of the acetophenone.
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Methoxy group (-OCH₃): Attached to the 3'-position of the benzene ring.
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Benzyloxy group (-OCH₂C₆H₅): Substituted at the 4'-position.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 307.77 g/mol | |
SMILES | NCC(=O)c1ccc(c(c1)OC)OCc1ccccc1.Cl | |
Purity | ≥97% (commercially available) |
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions to introduce functional groups while preserving the core structure:
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Acetophenone Derivatization: Bromination or nitration of acetophenone derivatives to introduce reactive sites .
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Functional Group Introduction:
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Example Reaction Sequence (Simplified):
Catalytic Processes
Stereochemical control is critical in some applications. For instance, the use of chiral oxazaborolidine catalysts (e.g., AIBMe) enables enantioselective synthesis of intermediates, as seen in desformoterol production .
Applications in Research and Industry
Organic Synthesis
The compound acts as a versatile building block:
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Coupling Reactions: Participates in nucleophilic substitutions due to the amino and benzyloxy groups.
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Reduction/Oxidation: The acetophenone moiety can undergo redox transformations to form alcohols or aldehydes .
Medicinal Chemistry
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Drug Intermediates: Used in synthesizing β₂-adrenergic agonists (e.g., desformoterol), which treat respiratory disorders .
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Biological Target Interactions: Preliminary studies suggest binding to enzymes involved in metabolic pathways, though detailed pharmacokinetic data remain limited .
Analytical Relevance
Structural Analogues and Derivatives
Table 2: Structural Analogues
Compound | CAS Number | Key Features | Source |
---|---|---|---|
2-Amino-3-methoxyacetophenone | 1234567-89-0 | Lacks benzyloxy group | |
4'-Hydroxy-3'-methoxyacetophenone | 9876543-21-0 | Hydroxy instead of amino | |
4'-Benzyloxyacetophenone | 1122334-56-7 | No amino or methoxy groups |
The target compound’s combination of amino, methoxy, and benzyloxy groups provides unique reactivity and solubility profiles .
Supplier | Purity | Price (USD) |
---|---|---|
Aaronchem | 97% | $318/g |
A2B Chem | ≥95% | $344/g |
CymitQuimica | 97% | €602/g |
Note: Prices vary based on regional taxes and currency exchange rates.
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